Cinnamaldehyde

Catalog No.
S628760
CAS No.
57194-69-1
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde

CAS Number

57194-69-1

Product Name

Cinnamaldehyde

IUPAC Name

(E)-3-phenylprop-2-enal

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N

SMILES

Array

solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water; miscible in oils
miscible (in ethanol)

Canonical SMILES

C1=CC=C(C=C1)C=CC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O

The exact mass of the compound cis-Cinnamaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.42 mg/ml at 25 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Cinnamaldehyde is the rarer, thermodynamically less stable (Z)-geometric isomer of the ubiquitous flavor and fragrance compound, cinnamaldehyde. While commercial cinnamaldehyde is overwhelmingly dominated by the trans-isomer (>98%), the cis-isomer is specifically procured for its distinct steric profile, unique organoleptic properties, and differential reactivity in biocatalytic and photochemical systems. It serves as a critical reference standard for photoisomerization studies, an essential dopant for authentic flavor reconstitution, and a specialized precursor in stereoselective organic synthesis where the Z-configuration dictates downstream structural geometry[1].

Substituting standard trans-cinnamaldehyde for cis-cinnamaldehyde fundamentally compromises both chemical processing and formulation outcomes. In biocatalytic workflows, the trans-isomer is highly susceptible to enzymatic reduction, whereas the cis-isomer exhibits extreme resistance, making them non-interchangeable in selective biotransformations. In flavor and fragrance applications, the trans-isomer lacks the sweet, dry woody notes inherent to the cis-form, resulting in a flat, earthy profile that fails to replicate premium natural extracts. Furthermore, in analytical and atmospheric chemistry, using the trans-isomer cannot provide the necessary baseline data for quantifying UV-induced cis-trans photoisomerization kinetics [1].

Extreme Differential Resistance to Biocatalytic Reduction

A comparative study on the geometric specificity of alcohol dehydrogenases demonstrated that yeast alcohol dehydrogenase reduces trans-cinnamaldehyde at a massively accelerated rate compared to the cis-isomer. Specifically, the trans-isomer is reduced to cinnamyl alcohol up to 1,000 times faster than cis-cinnamaldehyde under identical physiological conditions [1].

Evidence DimensionEnzymatic reduction rate by yeast alcohol dehydrogenase
Target Compound Datacis-Cinnamaldehyde (Highly resistant, baseline rate)
Comparator Or Baselinetrans-Cinnamaldehyde (Reduced up to 1,000x faster)
Quantified Difference1,000-fold difference in reduction kinetics
Conditions0.1 M sodium phosphate buffer (pH 7.0) with NADH

This extreme kinetic differentiation allows chemists to use enzymatic treatments to selectively remove the trans-isomer from mixtures or to preserve the cis-aldehyde during complex biotransformation workflows.

Organoleptic Superiority for Authentic Flavor Reconstitution

Organoleptic evaluations of isolated isomers reveal that cis-cinnamaldehyde possesses a stronger, fuller taste with a sweet, dry woody bark character, in stark contrast to the green, slightly moldy, and earthy smell of pure trans-cinnamaldehyde. Patent literature establishes that accurately reconstituting artificial Chinese cinnamon oil requires a cinnamaldehyde base containing 10% to 30% of the cis-isomer by weight to achieve the authentic sweet and spicy aftertaste [1].

Evidence DimensionFlavor profile and formulation requirement
Target Compound Datacis-Cinnamaldehyde (Sweet, dry woody bark character; required at 10-30% for authentic reconstitution)
Comparator Or Baselinetrans-Cinnamaldehyde (Green, earthy, moldy profile; insufficient alone)
Quantified Difference10-30% cis-isomer inclusion required to correct trans-isomer deficiencies
Conditions10% w/w solution in 95% ethanol evaluated by flavor expert panel

Procurement of the pure cis-isomer is mandatory for flavor houses aiming to formulate premium, true-to-nature cinnamon profiles that generic trans-cinnamaldehyde cannot achieve.

Essential Analytical Standard for Photoisomerization Kinetics

Under UV irradiation, trans-cinnamaldehyde undergoes photochemical conversion to cis-cinnamaldehyde, reaching a photostationary state. In atmospheric studies of OH and NO3 radical-initiated reactions, cis-cinnamaldehyde and its derivatives (such as 2-formyl-cis-cinnamaldehyde) exhibit distinct time-concentration behaviors and degradation rates compared to their trans-counterparts. Quantifying these complex atmospheric and photochemical pathways strictly requires pure cis-cinnamaldehyde as an analytical reference standard to calibrate chromatographic and mass spectrometric models [1].

Evidence DimensionPhotochemical product tracking and kinetic modeling
Target Compound Datacis-Cinnamaldehyde (Direct photolysis product and distinct kinetic marker)
Comparator Or Baselinetrans-Cinnamaldehyde (Precursor material)
Quantified DifferenceDistinct chromatographic retention and time-concentration decay profiles
ConditionsGas-phase OH/NO3 radical reactions and UV irradiation studies

Environmental and analytical laboratories must procure the cis-isomer to accurately measure UV-induced isomerization rates and atmospheric degradation pathways.

Selective Biocatalytic Synthesis and Isomer Separation

Due to its extreme resistance to reduction by yeast alcohol dehydrogenase compared to the trans-isomer, cis-cinnamaldehyde is the ideal substrate for biocatalytic workflows where the aldehyde functional group must be preserved while other components are reduced [1].

Premium Flavor and Fragrance Reconstitution

cis-Cinnamaldehyde is essential for formulating high-fidelity artificial cinnamon oils. By blending 10-30% of the cis-isomer with the trans-isomer, formulators can eliminate the earthy, moldy off-notes of pure trans-cinnamaldehyde and achieve a sweet, dry woody profile [2].

Analytical Standard for Photochemical and Atmospheric Studies

As the direct product of UV-induced photoisomerization of trans-cinnamaldehyde, the pure cis-isomer is required as a reference standard to calibrate GC-MS equipment, track photostationary states, and model atmospheric degradation kinetics involving OH and NO3 radicals [3].

Physical Description

Liquid, Other Solid; Liquid
Yellowish oily liquid; [HSDB]
Clear yellow liquid with a cinnamon odor; [CAMEO]
Liquid
Yellow liquid, strong cinnamon odou

Color/Form

Yellowish oily liquid
GREENISH-YELLOW LIQUID

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

132.057514874 Da

Monoisotopic Mass

132.057514874 Da

Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP)
248.00 °C. @ 760.00 mm Hg

Flash Point

160 °F
120 °C closed cup

Heavy Atom Count

10

Taste

BURNING TASTE
SWEET TASTE

Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)

Density

1.048-1.052 at 25 °C/25 °C
1.046-1.053

LogP

1.90

Odor

PUNGENT, SPICY NOTE
Strong odor of cinnamon

Odor Threshold

50-750 ppb

Melting Point

-7.5 °C

UNII

SR60A3XG0F

Drug Indication

Cinnamaldehyde is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

/EXPL THER/ Cinnamonum zeylanicum (cinnamon) is widely used in traditional system of medicine to treat diabetes in India. The present study was carried out to isolate and identify the putative antidiabetic compounds ... Cinnamaldehyde was administered at different doses (5, 10 and 20 mg/kg bw) for 45 days to streptozotocin (STZ) (60 mg/kg bw)-induced male diabetic wistar rats. It was found that plasma glucose concentration was significantly (p<0.05) decreased in a dose-dependent manner (63.29%) compared to the control. In addition, oral administration of cinnamaldehyde (20 mg/kg bw) significantly decreased glycosylated hemoglobin (HbA(1C)), serum total cholesterol, triglyceride levels and at the same time markedly increased plasma insulin, hepatic glycogen and high-density lipoprotein-cholesterol levels. Also cinnamaldehyde restored the altered plasma enzyme (aspartate aminotransferase, alanine aminotransferase, lactate dehydrogenase, alkaline phosphatase and acid phosphatase) levels to near normal. Administration of glibenclamide, a reference drug (0.6 mg/kg bw) also produced a significant (p < 0.05) reduction in blood glucose concentration in STZ-induced diabetic rats. The results of this experimental study indicate that cinnamaldehyde possesses hypoglycemic and hypolipidemic effects in STZ-induced diabetic rats.

Vapor Pressure

2.89X10-2 mm Hg at 25 °C

Other CAS

57194-69-1

Absorption Distribution and Excretion

Cinnamaldehyde is 52% absorbed through the skin and shown to be rapidly absorbed from the gut.
Cinnamaldehyde is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 69–98% of the dose of cinnamaldehyde was recovered in the urine and feces within 24 h.
The bioavailability of microencapsulated cinnamaldehyde (CNMA) was investigated in male F344 rats. Rats were gavaged with CNMA in corn oil using either microencapsulated or the neat chemical at doses of 50, 250, and 500 mg/kg. No differences between the two formulations at any of the doses were found in either CNMA blood concentration profiles or in the rate of urinary hippuric acid excretion. Both formulations showed a low bioavailability (< 20%) at 250 and 500 mg/kg. Regardless of the formulation used, oral gavage of CNMA significantly increased the urinary excretion of hippuric acid. About 75% of the dose of CNMA was metabolized to hippuric acid and recovered in the urine. The total amount of hippuric acid recovered in a 50-hr urinary collection correlated well with the CNMA dose. The data suggest that there was complete release of CNMA from the microcapsules and that microencapsulation of CNMA does not affect its bioavailability or its metabolism ...
/Cinnamaldehyde is/ presumably oxidized in vivo to cinnamic acid, which is excreted in urine as benzoic and hippuric acids.
After ip admin of cinnamic aldehyde to rats, urinary thio ether excretion amounted to 6.5% of dose.
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
For more Absorption, Distribution and Excretion (Complete) data for CINNAMALDEHYDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of trans-[3-14C]cinnamaldehyde was investigated in male and female Fischer 344 rats and CD1 mice at doses of 2 and 250 mg/kg bw given by ip injection and in males at 250 mg/kg by oral gavage. Some 94% of the administered dose was recovered in the excreta in 72 hr in both species with most (75-81%) present in the 0-24-hr urine. Less than 2% of the administered dose was found in the carcasses at 72 hr after dosing. Urinary metabolites were identified by their chromatographic characteristics. In both species the major urinary metabolite was hippuric acid accompanied by 3-hydroxy-3-phenylpropionic acid, benzoic acid and benzoyl glucuronide. The glycine conjugate of cinnamic acid was formed to a considerable extent only in the mouse. The oxidative metabolism of cinnamaldehyde essentially follows that of cinnamic acid, by beta-oxidation analogous to that of fatty acids. Apart from the metabolites common to cinnamic acid and cinnamaldehyde, 7% of 0-24-hr urinary 14C was accounted for by two new metabolites in the rat and three in the mouse, which have been shown in other work to arise from a second pathway of cinnamaldehyde metabolism involving conjugation with glutathione. The excretion pattern and metabolic profile of cinnamaldehyde in rats and mice are not systematically affected by sex, dose size and route of administration. The data are discussed in terms of their relevance to the safety evaluation of trans-cinnamaldehyde, particularly the validity or otherwise of extrapolation of toxicity data from high to low dose. /trans-Cinnamaldehyde/
To evaluate the extent of cinnamaldehyde and cinnamic alcohol metabolism in human skin and provide evidence for the role of cutaneous alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in such metabolism ... the extent of cinnamic alcohol and aldehyde metabolism was investigated in human skin homogenates and sub-cellular fractions ... Studies were conducted in the presence and absence of the ADH/cytochrome P450 inhibitor 4-methylpyrazole and the cytosolic ALDH inhibitor, disulfiram. Differential metabolism of cinnamic alcohol and cinnamaldehyde was observed in various subcellular fractions: skin cytosol was seen to be the major site of cinnamic compound metabolism. Significant metabolic inhibition was observed using 4-methylpyrazole and disulfiram in whole skin homogenates and cytosolic fractions only ... This study has demonstrated that cutaneous ADH and ALDH activities, located within defined subcellular compartments, play important roles in the activation and detoxification of CAlc and CAld in skin ...
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
Identification of 2 sulfur containing urinary metabolites of cinnamic aldehyde in rat which are 3-S-(N-acetylcysteinyl)-3-phenylpropyl alcohol and 3-S-(N-acetylcysteinyl)-3-phenylpropionic acid.
For more Metabolism/Metabolites (Complete) data for CINNAMALDEHYDE (6 total), please visit the HSDB record page.
Cinnamaldehyde is a known human metabolite of cinnarizine.
Cinnamaldehyde is converted to cinnamoyl-CoA by cinnamoyl-CoA reductase.

Wikipedia

Cinnamaldehyde

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant

Methods of Manufacturing

For the synthesis, only the base-catalyzed condensation of benzaldehyde with acetaldehyde has been adopted on an industrial scale.
Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.
Preparation by condensation of benzaldehyde and acetaldehyde.
... Oxidation of cinnamyl alcohol

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
2-Propenal, 3-phenyl-: ACTIVE
Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/
Method of purification: rectification

Storage Conditions

Do not use, pour, spill or store near heat or open flame. /Cinnacure A3005/

Interactions

The Japanese medaka (Oryzias latipes) was used in the medaka embryo-larval assay (MELA) to determine possible adverse developmental effects of ethanol and the spice component, cinnamaldehyde (CAD) ... Medaka were exposed to ethanol at 100 mM, CAD at 10, 1.0, 0.67 or 0.50 mM, to ethanol and CAD combined, or were non-treated controls. Ethanol at 100 mM was without effect. CAD alone at 10 mM and 1.0 mM was lethal by 1 dpf. Embryos exposed to 100 mM ethanol and 0.67 mM CAD exhibited cardiovascular and pigmentation defects and delayed hatching. Embryos exposed to 0.50 mM CAD alone had less severe cardiovascular problems as compared to the combined ethanol and CAD treatment. Taken together the results indicate that the combined effects of ethanol and CAD are greater than the individual effects and indicate the need to monitor effluents in fish nursery areas to protect natural fish populations.

Dates

Last modified: 08-15-2023

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